molecular formula C9H18ClNO3 B1435798 Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride CAS No. 2060061-66-5

Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride

Cat. No.: B1435798
CAS No.: 2060061-66-5
M. Wt: 223.7 g/mol
InChI Key: UVXRPGHQUVXIDD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride typically involves the reaction of ethyl 3-oxane-3-carboxylate with aminomethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group plays a crucial role in binding to target molecules, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(aminomethyl)tetrahydro-2H-pyran-3-carboxylate hydrochloride
  • Ethyl 3-(aminomethyl)oxane-3-carboxylate

Uniqueness

Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity.

Properties

IUPAC Name

ethyl 3-(aminomethyl)oxane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-2-13-8(11)9(6-10)4-3-5-12-7-9;/h2-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXRPGHQUVXIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCOC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Didodecyl(octyl)alumane
Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride
Didodecyl(octyl)alumane
Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride
Didodecyl(octyl)alumane
Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride
Didodecyl(octyl)alumane
Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride
Didodecyl(octyl)alumane
Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride
Didodecyl(octyl)alumane
Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride

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